Cor47 protein is derived from various sources, predominantly human keratinocytes. It is synthesized in the epidermal layer of the skin and is crucial for maintaining the structural cohesion of corneocytes, which are essential for a robust skin barrier.
Cor47 protein is classified under structural proteins, specifically within the category of keratin-associated proteins. These proteins are integral to the formation of keratinized tissues, contributing to their mechanical properties and resilience.
The synthesis of Cor47 protein can be achieved through various methods, including:
The recombinant expression typically involves using Escherichia coli or yeast systems. The gene coding for Cor47 is inserted into a plasmid vector that contains a promoter for high-level expression. Following transformation into competent cells, the cells are cultured under optimal conditions to induce protein expression. Post-expression, purification steps such as affinity chromatography are employed to isolate Cor47 from other cellular components.
Cor47 protein exhibits a unique structure characterized by specific domains that facilitate its role in cell adhesion and structural integrity. The protein's structure includes:
Cor47 protein undergoes several biochemical reactions that are crucial for its function:
The interactions and modifications can be studied using techniques like mass spectrometry for identifying post-translational modifications or co-immunoprecipitation assays to explore protein-protein interactions.
Cor47 functions primarily by enhancing cell adhesion within the stratum corneum. It binds to other corneodesmosin family members and keratin filaments, providing mechanical strength to the epidermal layer. This action helps maintain skin hydration and barrier integrity against pathogens and environmental stressors.
Experimental studies have shown that disruption of Cor47 function leads to compromised skin barrier properties, highlighting its critical role in epidermal health.
Relevant analyses often involve determining these properties through techniques such as differential scanning calorimetry or circular dichroism spectroscopy.
Cor47 protein has several applications in scientific research:
The COR47 gene (AT1G20440) is located on chromosome 1 of Arabidopsis thaliana, spanning 2,465 bp with two exons and one intron [6] [9]. Its promoter region contains cis-acting elements critical for stress responses, including CRT/DRE (C-repeat/dehydration-responsive element) and ABRE (ABA-responsive element) binding sites [6]. Phylogenetic analyses place COR47 within the dehydrin (DHN) subgroup of Group II Late Embryogenesis Abundant (LEA) proteins, sharing a clade with closely related proteins like ERD10 (dehydrin X) and RAB18. This evolutionary conservation spans dicots and monocots, though gene duplication events in Arabidopsis (e.g., COR47 and LTI45) indicate species-specific expansions [7] [8].
Table 1: Genomic Features of COR47 in Arabidopsis thaliana
Feature | Detail |
---|---|
Gene Locus | AT1G20440 |
Chromosomal Location | Chromosome 1: 7,084,409-7,086,873 (complement) |
Exon Count | 2 |
Intron Count | 1 |
Protein Length | 47 kDa |
Key Promoter Elements | CRT/DRE, ABRE |
COR47 expression is primarily induced by cold, dehydration, and osmotic stress, with modulation by abscisic acid (ABA) signaling pathways [6] [9]. The CBF (C-repeat binding factor) regulon is a key upstream activator: Cold stress induces CBF transcription factors, which bind to CRT/DRE motifs in the COR47 promoter [1] [9]. ABA-dependent regulation involves ABRE-binding proteins (AREB/ABFs), though studies using ABA-deficient (aba-1) and ABA-insensitive (abi1) mutants confirm partial ABA-independent induction during cold acclimation [7] [9]. Notably, COR47 shows minimal basal expression under non-stress conditions but accumulates rapidly (within 2–6 hours) after stress onset [7].
Table 2: Transcriptional Regulators of COR47
Regulator | Binding Site | Stress Trigger | Mode of Action |
---|---|---|---|
CBF/DREB1 | CRT/DRE | Cold | Activates via ICE1-CBF cascade |
AREB/ABF | ABRE | ABA, Dehydration | ABA-dependent activation |
HOS1 (E3 ubiquitin ligase) | — | Cold | Negatively regulates CBF stability |
COR47 belongs to the dehydrin family (Group II LEA), characterized by conserved K-, Y-, and S-segments:
Structurally, COR47 is intrinsically disordered (IDP) in hydrated conditions, adopting α-helical conformations upon dehydration or binding to ligands like ions or membranes [8]. This flexibility enables multiple protective functions:
Table 3: Conserved Domains in COR47 and Functional Implications
Domain | Sequence Motif | Function |
---|---|---|
K-segment | EKKGIMDKIKEKLPG | Membrane stabilization, ion binding |
Y-segment | (DE)YGNP | Nucleotide binding? |
S-segment | SSSSSSSSHS | Phosphorylation site for regulation |
Orthologs of COR47 exhibit species-specific adaptations to abiotic stress:
Table 4: Evolutionary and Functional Divergence of COR47 Orthologs
Species | Ortholog | Expression Pattern | Functional Role |
---|---|---|---|
Arabidopsis thaliana | COR47 | Stress-induced (cold, ABA) | Freezing tolerance, membrane protection |
Solanum commersonii | ScDehydrin1 | Constitutive + cold-induced | Cold acclimation, ice recrystallization inhibition |
Thellungiella salsuginea | TsLEA2 | Constitutive high expression | Baseline stress readiness |
Solanum lycopersicum | SlDHN2 | Light/cold co-regulated | Photoprotection, ROS scavenging |
These comparative studies highlight a conserved role for COR47-like proteins in membrane stabilization and cryoprotection, though regulatory mechanisms diverge—e.g., light-temperature crosstalk in tomato versus ABA-centric pathways in Arabidopsis [2] [5].
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